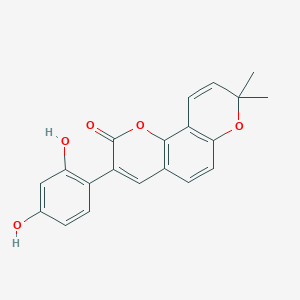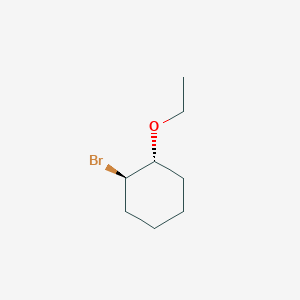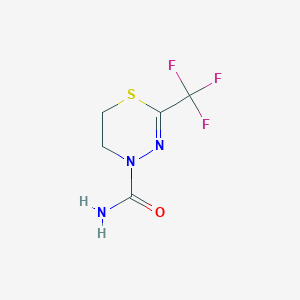
Kanzonol W
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanzonol W is a member of the pyranoisoflavonoids class of organic compounds. These compounds are characterized by the presence of a pyran ring fused to the isoflavonoid skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol W involves the fusion of a pyran ring to the isoflavonoid skeleton. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing pyranoisoflavonoids typically involve cyclization reactions under acidic or basic conditions, using catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the limited research and application of this compound. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Kanzonol W, like other pyranoisoflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the reactivity and properties of pyranoisoflavonoids.
Biology: Investigating its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Exploring its potential therapeutic effects, particularly in traditional medicine formulations.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Mécanisme D'action
The mechanism of action of Kanzonol W involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by inhibiting the growth of bacteria and fungi through disruption of cell membrane integrity or inhibition of essential enzymes. Additionally, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
- Erythrinin B
- Glabrone
- Licoisoflavone B
- Licoisoflavone A
Comparison: Kanzonol W is unique among these compounds due to its specific structural features and potential biological activities. While all these compounds share the pyranoisoflavonoid skeleton, this compound’s distinct arrangement of functional groups may confer unique reactivity and biological properties .
Propriétés
Numéro CAS |
184584-82-5 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-17(25-20)6-3-11-9-15(19(23)24-18(11)14)13-5-4-12(21)10-16(13)22/h3-10,21-22H,1-2H3 |
Clé InChI |
VFIXONREXXFDQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)O)O)C |
melting_point |
110 - 112 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)

![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)


![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

